2,4,6-trimethyl-3-nitrobenzaldehyde oxime
Overview
Description
2,4,6-trimethyl-3-nitrobenzaldehyde oxime is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is substituted with three methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-3-nitrobenzaldehyde oxime typically involves the following steps:
Nitration of 2,4,6-trimethylbenzaldehyde: The starting material, 2,4,6-trimethylbenzaldehyde, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the meta position relative to the aldehyde group.
Formation of the Oxime: The nitro-substituted benzaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-3-nitrobenzaldehyde oxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products Formed
Reduction: 2,4,6-trimethyl-3-aminobenzaldehyde oxime.
Oxidation: 2,4,6-trimethyl-3-nitrosobenzaldehyde oxime.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,4,6-trimethyl-3-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-3-nitrobenzaldehyde oxime involves its interaction with various molecular targets and pathways:
Reduction Reactions: The nitro group is reduced to an amino group, which can further participate in various biochemical pathways.
Oxidation Reactions: The oxime group can be oxidized to a nitroso group, which can interact with nucleophiles in biological systems.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
2,4,6-trimethyl-3-nitrobenzaldehyde oxime can be compared with other similar compounds, such as:
2,4,6-trimethylbenzaldehyde oxime: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitrobenzaldehyde oxime: Lacks the methyl groups, which affects its steric and electronic properties.
2,4,6-trimethyl-3,5-dinitrobenzaldehyde oxime: Contains an additional nitro group, making it more reactive in reduction and substitution reactions.
Properties
IUPAC Name |
(NE)-N-[(2,4,6-trimethyl-3-nitrophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)8(3)9(6)5-11-13/h4-5,13H,1-3H3/b11-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXPUFDYVMVNC-VZUCSPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=NO)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=N/O)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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